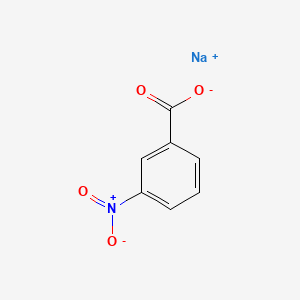

Natrium-3-nitrobenzoat

Übersicht

Beschreibung

Sodium 3-nitrobenzoate, with the chemical formula C7H4NNaO4, is a compound known for its applications in various chemical processes. This white crystalline powder is characterized by its sodium, nitro, and benzoate functional groups .

Wissenschaftliche Forschungsanwendungen

Sodium 3-nitrobenzoate has diverse applications in scientific research:

Wirkmechanismus

Target of Action

Sodium 3-nitrobenzoate, with the chemical formula C7H4NNaO4 , is known for its applications in various chemical processes . The primary target of Sodium 3-nitrobenzoate is a dioxygenase enzyme found in certain bacterial species such as Comamonas sp. strain JS46 .

Mode of Action

The compound interacts with its target, the dioxygenase enzyme, by undergoing oxidation at the 3,4 position . This interaction results in the release of nitrite and the production of protocatechuate .

Biochemical Pathways

The biochemical pathway affected by Sodium 3-nitrobenzoate involves the initial oxidation of the compound by the dioxygenase enzyme . This leads to the release of nitrite and the production of protocatechuate

Pharmacokinetics

It is known that the compound has high gi absorption . It is also a P-gp substrate

Result of Action

The result of Sodium 3-nitrobenzoate’s action is the release of nitrite and the production of protocatechuate . These products are the result of the compound’s interaction with the dioxygenase enzyme .

Biochemische Analyse

Biochemical Properties

Sodium 3-nitrobenzoate plays a significant role in biochemical reactions, particularly in the degradation of nitroaromatic compounds. It interacts with various enzymes and proteins, including nitroreductases and dioxygenases, which facilitate its breakdown into less toxic compounds . These interactions are crucial for the bioremediation of environments contaminated with nitroaromatic pollutants. The compound’s ability to undergo reduction and subsequent ring cleavage makes it an important substrate for microbial degradation pathways .

Cellular Effects

Sodium 3-nitrobenzoate has been shown to affect various types of cells and cellular processes. In microbial cells, it is metabolized by specific strains such as Bacillus flexus, which can degrade the compound efficiently . This degradation process involves the conversion of sodium 3-nitrobenzoate into simpler compounds that can be further utilized or excreted by the cells. The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its role as a substrate for enzymatic reactions that detoxify nitroaromatic pollutants .

Molecular Mechanism

At the molecular level, sodium 3-nitrobenzoate exerts its effects through interactions with enzymes that catalyze its reduction and subsequent breakdown. Nitroreductases reduce the nitro group to an amino group, while dioxygenases cleave the aromatic ring, leading to the formation of simpler, non-toxic compounds . These enzymatic reactions are essential for the compound’s detoxification and removal from the environment. The binding interactions between sodium 3-nitrobenzoate and these enzymes are highly specific, ensuring efficient catalysis and degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium 3-nitrobenzoate can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to light, heat, or microbial activity . Long-term studies have shown that sodium 3-nitrobenzoate can be effectively degraded by immobilized microbial cells, with degradation rates varying depending on the immobilization matrix and environmental conditions . These findings highlight the importance of optimizing storage and handling conditions to maintain the compound’s efficacy in biochemical applications.

Dosage Effects in Animal Models

The effects of sodium 3-nitrobenzoate in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and alterations in protein synthesis . These toxic effects are dose-dependent and highlight the need for careful dosage optimization in experimental studies to avoid potential harm to the animals.

Metabolic Pathways

Sodium 3-nitrobenzoate is involved in several metabolic pathways, including the protocatechuate pathway, which is a key route for the degradation of aromatic compounds . The compound is initially reduced by nitroreductases, followed by ring cleavage by dioxygenases, leading to the formation of intermediates that enter the central metabolic pathways . These metabolic processes are essential for the detoxification and removal of sodium 3-nitrobenzoate from the environment.

Transport and Distribution

Within cells and tissues, sodium 3-nitrobenzoate is transported and distributed through specific transporters and binding proteins . These transport mechanisms ensure the efficient uptake and localization of the compound to sites where it can be metabolized and detoxified. The distribution of sodium 3-nitrobenzoate within cells is influenced by its solubility and interactions with cellular components .

Subcellular Localization

Sodium 3-nitrobenzoate is localized to specific subcellular compartments where it exerts its biochemical effects . The compound’s targeting to these compartments is mediated by post-translational modifications and specific targeting signals that direct it to organelles involved in its metabolism and detoxification . Understanding the subcellular localization of sodium 3-nitrobenzoate is crucial for elucidating its role in cellular processes and optimizing its use in biochemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium 3-nitrobenzoate can be synthesized through the nitration of benzoic acid followed by neutralization with sodium hydroxide. The nitration process involves the reaction of benzoic acid with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to produce 3-nitrobenzoic acid. This intermediate is then neutralized with sodium hydroxide to form sodium 3-nitrobenzoate .

Industrial Production Methods: In industrial settings, the production of sodium 3-nitrobenzoate follows similar steps but on a larger scale. The nitration reaction is carefully controlled to ensure high yield and purity. The resulting 3-nitrobenzoic acid is then neutralized with sodium hydroxide in a controlled environment to produce the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 3-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.

Esterification: The carboxylate group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Esterification: Alcohols with sulfuric acid as a catalyst.

Major Products:

Reduction: 3-Aminobenzoic acid.

Substitution: Various substituted benzoic acids.

Esterification: Methyl 3-nitrobenzoate.

Vergleich Mit ähnlichen Verbindungen

Sodium 3-nitrobenzoate can be compared with other nitrobenzoate compounds such as:

Sodium 4-nitrobenzoate: Similar structure but with the nitro group in the para position.

Sodium 2-nitrobenzoate: Nitro group in the ortho position.

Methyl 3-nitrobenzoate: Ester form of 3-nitrobenzoic acid.

Uniqueness: Sodium 3-nitrobenzoate is unique due to its specific positioning of the nitro group, which influences its reactivity and applications. The meta position of the nitro group makes it less reactive in electrophilic aromatic substitution reactions compared to its ortho and para counterparts .

Eigenschaften

CAS-Nummer |

827-95-2 |

|---|---|

Molekularformel |

C7H5NNaO4 |

Molekulargewicht |

190.11 g/mol |

IUPAC-Name |

sodium;3-nitrobenzoate |

InChI |

InChI=1S/C7H5NO4.Na/c9-7(10)5-2-1-3-6(4-5)8(11)12;/h1-4H,(H,9,10); |

InChI-Schlüssel |

NAYNAVYGCVWYIT-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)[O-].[Na+] |

Kanonische SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O.[Na] |

| 827-95-2 | |

Physikalische Beschreibung |

DryPowde |

Piktogramme |

Flammable; Irritant |

Verwandte CAS-Nummern |

121-92-6 (Parent) |

Synonyme |

3-nitrobenzoic acid 3-nitrobenzoic acid, sodium salt meta-nitrobenzoate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

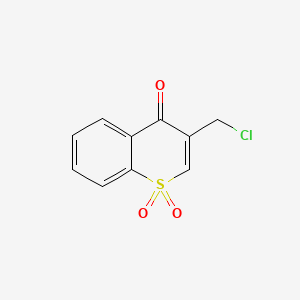

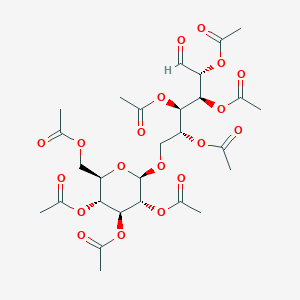

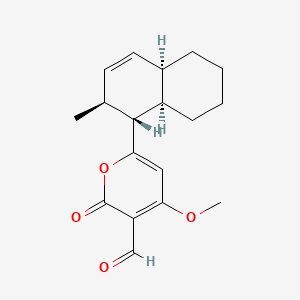

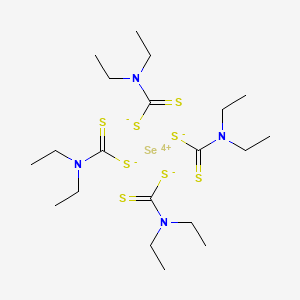

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1218404.png)

![[(2S,3R,5R,6R,8S)-6-Hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B1218405.png)